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Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from a Phase 2, randomized, open-label study
in patients with pretreated metastatic pancreatic ductal adenocarcinoma (PDAC). Patients received either
abemaciclib (alone or in combination) or standard-of-care (SOC) chemotherapy (gemcitabine or

capecitabine) [1].

Median
Disease Control Rate .
Treatment Arm Progression-Free Common Adverse Events

(DCR) .
Survival (PFS)

Abemaciclib 15.2% 1.7 months (95% Consistent with known

Monotherapy Cl: 1.4-1.8) safety profile of
abemaciclib; no new safety
signals identified [1].

Abemaciclib + 12.1% 1.8 months (95%
LY3023414 Cl: 1.3-1.9)
SOC 36.4% 3.3 months (95%
(Gemcitabine or Cl: 1.1-5.7)

Capecitabine)
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Median
Disease Control Rate )
Treatment Arm Progression-Free Common Adverse Events

DCR

( ) Survival (PFS)
Abemaciclib + Did not advance to
Galunisertib randomized stage of trial

for reasons unrelated to
safety or efficacy [1].

Detailed Experimental Protocol

The data in the table above comes from Study I3Y-MC-JPCJ, and key methodological details are outlined
below [1]:

e Study Design: International, multicenter, adaptive, randomized, open-label, Phase 2 study.
¢ Patient Population: Adults with metastatic PDAC who had disease progression after 1 or 2 prior
lines of therapy. Patients required an ECOG performance status of 0 or 1 and adequate organ
function.
¢ Randomization and Treatment:
o Patients were randomized 1:1:1 to the three arms shown in the table.
o Abemaciclib monotherapy was administered orally at 200 mg twice daily.
o The combination arm with the PI3K/mTOR inhibitor LY3023414 used abemaciclib 150 mg
twice daily plus LY3023414 150 mg twice daily.
o The SOC arm consisted of the physician's choice of either gemcitabine (1000 mg/m2 on Days
1, 8, 15) or capecitabine (1250 mg/m? twice daily on Days 1-14).
¢ Primary Objectives:
o Stage 1. Compare Disease Control Rate (DCR), defined as the proportion of patients with a
best overall response of complete response, partial response, or stable disease.
o Stage 2. Compare Progression-Free Survival (PFS) for any arm that demonstrated a higher
DCR than SOC in Stage 1.
e Outcome: Neither abemaciclib monotherapy nor the combination with LY3023414 demonstrated
improved DCR or PFS compared to SOC chemotherapy. No treatment arms advanced to Stage 2
of the study [1].

Mechanism of Action and Trial Rationale
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The study was based on the strong preclinical rationale that pancreatic cancers frequently have disruptions in

the cell cycle pathway. The following diagram illustrates the targeted pathways and the study's structure.

. Galunisertib KRAS Mutation
(PI3K/MTOR Inhibitor) [CDKNZA LeEe ETeT ] (TGFR Inhibitor) [ (~95% of PDAC) ]

Standard of Care
(Gemcitabine/Capecitabine)

Therapeutic Goal:
Cell Cycle Arrest
& Tumor Growth Inhibition

Uncontrolled Cell
Proliferation

Targets EMT
& Invasion

Targets Adaptive
Resistance

Abemaciclib G1/S Cell Cycle Transition
(CDK4/6 Inhibitor) (Over-activated)

CDK4/6 + Cyclin D
Complex

Rb Protein
Phosphorylation

Click to download full resolution via product page

The study tested the hypothesis that abemaciclib could counteract this hyperactive proliferation.

Combinations with L.Y3023414 aimed to overcome adaptive resistance mediated by the mTOR pathway,

while galunisertib was intended to target TGF3-driven invasion [1].

Interpretation and Context
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e Conclusion for Pancreatic Cancer: In this specific patient population with pretreated metastatic
PDAC, abemaciclib-based therapy did not improve disease control or survival compared to
standard chemotherapy. The authors concluded that abemaciclib remains an investigational agent in
PDAC [1].

¢ Class-Specific Challenges: The difficulty in combining CDK4/6 inhibitors with cytotoxic
chemotherapy is not unique to abemaciclib. A Phase 1 study of the CDK4/6 inhibitor ribociclib
combined with gemcitabine also highlighted challenges, finding that the sequence of administration
was critical to manage toxicity and that the combination primarily led to disease stability rather than
tumor regression [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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